3-Bromo-2-methylpropyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

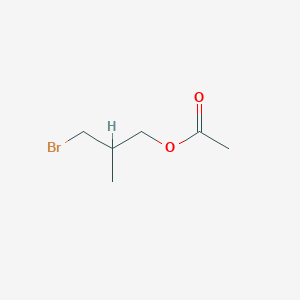

“3-Bromo-2-methylpropyl acetate” is a chemical compound with the molecular formula C6H11BrO2 . It is also known by other synonyms such as “3-Bromo-2-methylpropyl acetate” and "acetic acid-(γ-bromo-isobutyl ester)" .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methylpropyl acetate” has been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

The chemical reactions of “3-Bromo-2-methylpropyl acetate” could involve nucleophilic substitution mechanisms . These mechanisms are important in the transformation of alkyl halides .Scientific Research Applications

1. Catalysis and Chemical Synthesis

3-Bromo-2-methylpropyl acetate has shown its utility in catalysis and chemical synthesis. A study demonstrated that 3-diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate acted as an efficient ligand for a Rh catalyst, achieving cross-coupling between arylzinc compounds and alkyl electrophiles. This highlights the compound's role in enhancing the specificity of Rh catalysis in chemical synthesis (Ejiri et al., 2010).

2. Organic Chemistry and Derivative Formation

The compound plays a significant role in the formation of organic derivatives. A research on stereospecific conversion of diols into orthoesters involved treatment with acetyl bromide, leading to the formation of 1,3-bromo acetates, showcasing the compound's importance in organic chemical transformations (Aftab et al., 2000).

3. Pharmaceutical and Medicinal Chemistry Applications

In the realm of pharmaceutical and medicinal chemistry, 3-Bromo-2-methylpropyl acetate is used in the synthesis of enantiomerically pure 3-substituted piperidines from lactam, demonstrating its role in the production of pharmacologically relevant compounds (Micouin et al., 1994).

4. Organic Reaction Mechanisms

The compound is also significant in studying organic reaction mechanisms. For instance, it was used in the study of acyloxy neighboring-group participation in the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside, providing insights into the position of halogen substitution in organic reactions (Hollenberg et al., 1975).

5. Analytical Chemistry

In analytical chemistry, the solubility properties of related compounds like 3-bromo-2-methyl benzoic acid were studied in various solvents, indicating the compound's relevance in understanding solubility and dissolution behaviors of similar compounds in different solvents (Gu et al., 2020).

6. Synthesis and Applications

The compound's potential in synthesis was demonstrated through a one-pot synthesis study, revealing its efficiency and high yield in certain reaction conditions, highlighting its practicality in chemical manufacturing processes (Gong Hong, 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3-bromo-2-methylpropyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKUTLXLSVFBAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methylpropyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

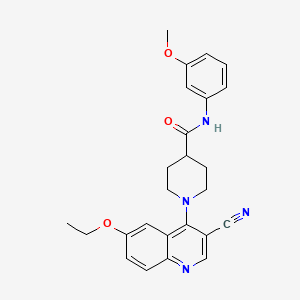

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2875048.png)

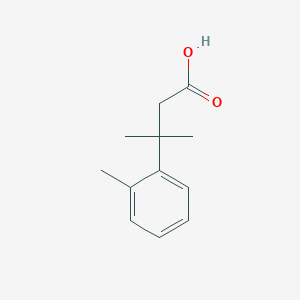

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B2875052.png)

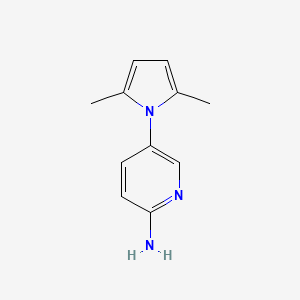

![4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B2875053.png)

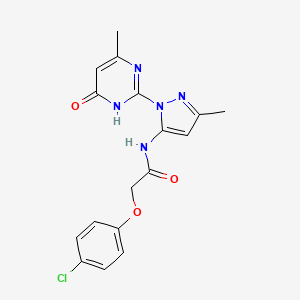

![5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2875056.png)

![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)

![3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2875061.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)